

ATTO 565 Biotin in Cellular Imaging: A Technical Guide

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Compound of Interest

Compound Name: **ATTO 565 biotin**

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This in-depth technical guide explores the applications of **ATTO 565 biotin** in cellular imaging. ATTO 565, a rhodamine-based fluorescent dye, offers exceptional photostability and a high fluorescence quantum yield, making it a powerful tool for visualizing cellular structures and processes. When conjugated to biotin, it leverages the high-affinity interaction between biotin and streptavidin for significant signal amplification, enabling the detection of low-abundance targets in various cellular imaging techniques.[\[1\]](#)[\[2\]](#)

Core Properties of ATTO 565 and its Biotin Conjugate

ATTO 565 is characterized by its strong absorption and high fluorescence quantum yield, making it an excellent choice for demanding imaging applications. Its biotin conjugate retains these favorable photophysical properties while enabling targeted labeling through the streptavidin-biotin system.

Photophysical and Chemical Properties of ATTO 565 & ATTO 565-Biotin

Property	Value	Reference
Excitation Maximum (λ_{ex})	564 nm	
Emission Maximum (λ_{em})	590 nm	
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	90%	
Fluorescence Lifetime (τ_{fl})	4.0 ns	
Molecular Weight (ATTO 565)	~611.04 g/mol	
Molecular Weight (ATTO 565-Biotin)	~922 g/mol	
Chemical Formula (ATTO 565)	<chem>C31H31ClN2O9</chem>	
Chemical Formula (ATTO 565-Biotin)	<chem>C46H57ClN6O10S</chem>	

Streptavidin-Biotin Interaction Kinetics

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, which is fundamental to its utility in signal amplification.

Parameter	Value	Reference
Dissociation Constant (K_d)	$\sim 10^{-15} \text{ M}$	[3]
Number of Biotin Binding Sites per Streptavidin	4	[4]

Key Applications in Cellular Imaging

The unique properties of **ATTO 565 biotin** make it suitable for a wide range of cellular imaging applications, including:

- Immunofluorescence (IF): For the detection and localization of specific proteins within cells.
- Fluorescence In Situ Hybridization (FISH): For the visualization of specific DNA or RNA sequences in their cellular context.
- Flow Cytometry (FACS): For the analysis and sorting of cells based on fluorescent labeling.
- High-Resolution Microscopy: Including Stimulated Emission Depletion (STED) microscopy, due to its high photostability.

Experimental Protocols

Detailed methodologies are crucial for the successful application of **ATTO 565 biotin** in cellular imaging. Below are representative protocols for immunofluorescence and fluorescence in situ hybridization.

Protocol 1: Immunofluorescence (IF) with ATTO 565-Streptavidin

This protocol outlines the indirect detection of a target antigen using a primary antibody, a biotinylated secondary antibody, and ATTO 565-conjugated streptavidin.

Materials:

- Cells cultured on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA or 10% normal serum in PBS)
- Primary Antibody (specific to the target antigen)
- Biotinylated Secondary Antibody (against the host species of the primary antibody)

- ATTO 565-Streptavidin
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

Procedure:

- Cell Fixation: Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[5]
- Washing: Wash cells three times with PBS for 5 minutes each.[5]
- Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 15-30 minutes.[5]
- Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[6][7]
- Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.[8]
- Washing: Wash cells three times with PBS for 5 minutes each.[8]
- Biotinylated Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in Blocking Buffer and incubate for 30-60 minutes at room temperature in the dark.[8]
- Washing: Wash cells three times with PBS for 5 minutes each.[8]
- ATTO 565-Streptavidin Incubation: Dilute the ATTO 565-Streptavidin conjugate (typically 1-10 µg/ml) in Blocking Buffer and incubate for 30 minutes at room temperature in the dark.[3][9]
- Washing: Wash cells three times with PBS for 5 minutes each.[5]
- Counterstaining: Incubate with a nuclear counterstain like DAPI for 1-5 minutes.[8]

- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
[\[8\]](#)
- Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for ATTO 565 (Excitation: ~564 nm, Emission: ~590 nm) and the counterstain.

Protocol 2: Fluorescence In Situ Hybridization (FISH) with a Biotinylated Probe

This protocol describes the detection of a specific nucleic acid sequence using a biotin-labeled DNA or RNA probe and ATTO 565-conjugated streptavidin.

Materials:

- Cell or tissue samples on slides
- 20x Saline-Sodium Citrate (SSC) buffer
- RNase A
- Pepsin or Proteinase K
- Paraformaldehyde
- Ethanol series (70%, 80%, 95%, 100%)
- Biotinylated DNA/RNA probe
- Hybridization Mix (containing formamide, dextran sulfate, and salmon sperm DNA)
- Wash Buffers (e.g., 20% formamide in 0.1x SSC)
- Blocking Buffer (e.g., 5% BSA in detection buffer)
- ATTO 565-Streptavidin
- Nuclear Counterstain (e.g., DAPI)

- Antifade Mounting Medium

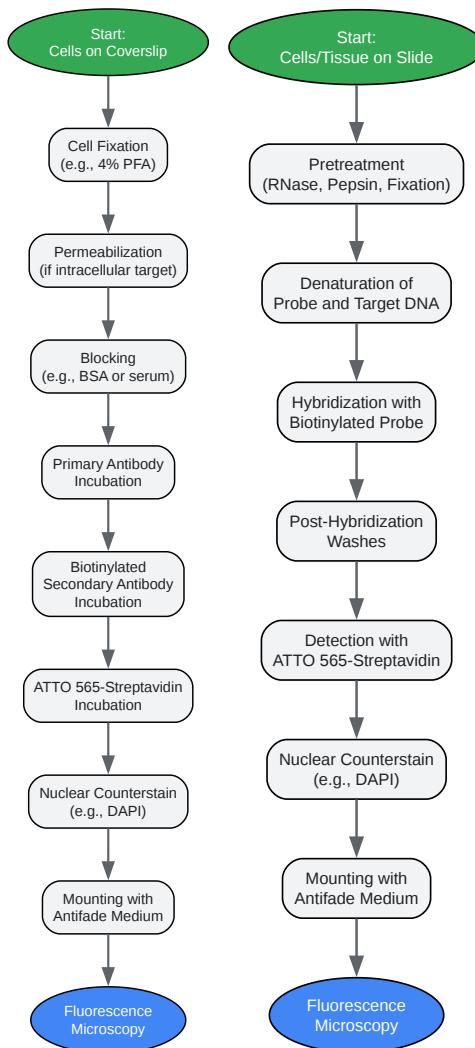
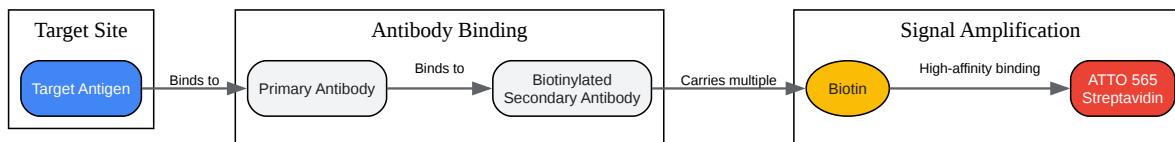
Procedure:

- Sample Preparation: Prepare chromosome spreads or tissue sections on slides.
- Pretreatment:
 - Treat with RNase A (100 µg/mL) for 1 hour at 37°C to remove endogenous RNA.
 - Wash in 2x SSC.
 - Digest with pepsin (40 units/mL) for 10 minutes at 37°C to improve probe accessibility.
 - Fix with paraformaldehyde for 10 minutes.
 - Dehydrate through an ethanol series and air dry.
- Probe Preparation and Denaturation:
 - Prepare the hybridization mix containing the biotinylated probe.
 - Denature the probe by heating to 70-80°C for 5-10 minutes and then placing it on ice.[10]
- Hybridization:
 - Apply the denatured probe to the slide and cover with a coverslip.
 - Denature the cellular DNA on the slide at 65-70°C for 5 minutes.
 - Incubate overnight at 37°C in a humidified chamber to allow hybridization.[10]
- Post-Hybridization Washes:
 - Remove the coverslip and wash the slides in a series of stringent wash buffers to remove unbound and non-specifically bound probes (e.g., 20% formamide in 0.1x SSC at 40°C).
- Detection:

- Equilibrate the slides in a detection buffer.
- Block with Blocking Buffer for 20-30 minutes.
- Incubate with ATTO 565-Streptavidin (e.g., 5 µg/ml) for 30-60 minutes.
- Wash slides in detection buffer.
- Counterstaining and Mounting:
 - Counterstain with DAPI.
 - Mount with an antifade mounting medium.
- Imaging: Analyze the slides using a fluorescence microscope with appropriate filters.

Visualizing the Workflow and Signaling Pathways

Diagrams generated using Graphviz (DOT language) illustrate the key processes involved in **ATTO 565 biotin** applications.



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References

- 1. Biotin-streptavidin signal amplification - Flow Cytometry [protocol-online.org]
- 2. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. de.lumiprobe.com [de.lumiprobe.com]
- 5. wang.ucsd.edu [wang.ucsd.edu]
- 6. ibidi.com [ibidi.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation Protocol for FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
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